![molecular formula C15H26N2 B5764674 N-2-adamantyl-1-piperidinamine](/img/structure/B5764674.png)
N-2-adamantyl-1-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-adamantyl-1-piperidinamine, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in 1968 by Eli Lilly and Company and is now used as a medication for the treatment of Alzheimer's disease. Memantine is a highly selective and potent antagonist of NMDA receptors, which are involved in learning and memory processes.
Mécanisme D'action
N-2-adamantyl-1-piperidinamine acts as a non-competitive antagonist of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation. By blocking the activity of these receptors, N-2-adamantyl-1-piperidinamine can reduce the excessive stimulation of neurons that occurs in neurological disorders, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects:
N-2-adamantyl-1-piperidinamine has been shown to have a number of biochemical and physiological effects on the brain. It can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-2-adamantyl-1-piperidinamine can also reduce the levels of inflammatory cytokines, which are involved in the neuroinflammatory response that occurs in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-adamantyl-1-piperidinamine has several advantages as a research tool. It is highly selective and potent, which makes it a useful tool for studying the role of NMDA receptors in learning and memory processes. N-2-adamantyl-1-piperidinamine is also relatively safe and well-tolerated, which makes it a useful tool for studying the effects of NMDA receptor blockade on neuronal function.
However, there are also some limitations to the use of N-2-adamantyl-1-piperidinamine in lab experiments. Its effects on NMDA receptors are non-competitive, which means that it can only partially block their activity. This can make it difficult to study the precise role of NMDA receptors in neuronal function. Additionally, N-2-adamantyl-1-piperidinamine can have off-target effects on other receptors and ion channels, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-2-adamantyl-1-piperidinamine. One area of interest is the development of new and more selective NMDA receptor antagonists, which could provide more precise tools for studying the role of these receptors in neuronal function. Another area of interest is the investigation of N-2-adamantyl-1-piperidinamine's potential neuroprotective effects in other neurological disorders, such as traumatic brain injury and stroke. Finally, there is ongoing research into the mechanisms of action of N-2-adamantyl-1-piperidinamine, which could lead to the development of new therapeutic strategies for neurological disorders.
Méthodes De Synthèse
The synthesis of N-2-adamantyl-1-piperidinamine is a multi-step process that involves the reaction of 1-adamantylamine with chloroacetonitrile to form the intermediate 1-(2-chloroethyl)adamantane. This intermediate is then reacted with piperidine to form the final product, N-2-adamantyl-1-piperidinamine. The synthesis of N-2-adamantyl-1-piperidinamine is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-2-adamantyl-1-piperidinamine has been extensively studied for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to improve cognitive function and reduce neuronal damage in animal models of these diseases. N-2-adamantyl-1-piperidinamine has also been studied for its potential neuroprotective effects in traumatic brain injury and stroke.
Propriétés
IUPAC Name |
N-(2-adamantyl)piperidin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-2-4-17(5-3-1)16-15-13-7-11-6-12(9-13)10-14(15)8-11/h11-16H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDZGLBNEMNAPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2C3CC4CC(C3)CC2C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)piperidin-1-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.